1,4-DIMETHYL 2-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZENE-1,4-DICARBOXYLATE
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Overview
Description
1,4-DIMETHYL 2-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a furan ring substituted with a nitrophenyl group and an amido linkage to a benzene ring with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:
Furan Formation: The construction of the furan ring through cyclization reactions.
Amidation: The formation of the amido linkage between the furan and benzene rings.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
1,4-DIMETHYL 2-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the amido and carboxylate groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,4-DIMETHYL 2-[5-(3-AMINOPHENYL)FURAN-2-AMIDO]BENZENE-1,4-DICARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
1,4-DIMETHYL 2-[5-(4-NITROPHENYL)FURAN-2-AMIDO]BENZENE-1,4-DICARBOXYLATE: Similar structure but with the nitro group in a different position.
Uniqueness
1,4-DIMETHYL 2-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZENE-1,4-DICARBOXYLATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both nitro and carboxylate groups provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
dimethyl 2-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O8/c1-29-20(25)13-6-7-15(21(26)30-2)16(11-13)22-19(24)18-9-8-17(31-18)12-4-3-5-14(10-12)23(27)28/h3-11H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDWWBUUBYMRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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